molecular formula C22H20ClN3O3 B6477152 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 2640892-04-0

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No. B6477152
CAS RN: 2640892-04-0
M. Wt: 409.9 g/mol
InChI Key: QUJXZYZNSWBEKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is a useful research compound. Its molecular formula is C22H20ClN3O3 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione is 409.1193192 g/mol and the complexity rating of the compound is 676. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 (hD2R) . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors and physiological functions, including motor control, learning and memory, and mood regulation.

Mode of Action

The compound interacts with the hD2R at its allosteric binding site . Allosteric binding sites are different from the primary active site of the receptor and can modulate the receptor’s activity when bound by a ligand. The interaction with these sites can enhance or inhibit the receptor’s response to its primary ligand, providing a mechanism for fine-tuning receptor activity.

Pharmacokinetics

In silico analysis suggests that isoindolines, a family of compounds to which this molecule belongs, have favorable pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its modulation of dopamine receptor activity. By interacting with the hD2R, it could potentially influence a variety of physiological and behavioral processes regulated by dopaminergic signaling .

properties

IUPAC Name

1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3/c23-18-8-4-5-9-19(18)26-11-10-24(21(28)22(26)29)14-17-12-20(27)25(15-17)13-16-6-2-1-3-7-16/h1-11,17H,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXZYZNSWBEKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-4-(2-chlorophenyl)pyrazine-2,3-dione

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